

Commercial Suppliers and Technical Guide for 1,3-Dimethyluric acid-13C4,15N3

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Compound of Interest

Compound Name: 1,3-Dimethyluric acid-13C4,15N3

Cat. No.: B12057704

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For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental data. This in-depth technical guide provides comprehensive information on the commercial suppliers of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, its physicochemical properties, and its primary application as an internal standard in analytical methodologies.

Commercial Availability

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is a specialized chemical available from a select number of reputable suppliers that focus on stable isotope-labeled compounds and research chemicals. The primary vendors identified are Sigma-Aldrich, Santa Cruz Biotechnology, and MedChemExpress. Pricing and available quantities are typically provided upon request for a formal quotation from these suppliers.

A summary of the key quantitative data for 1,3-Dimethyluric acid-13C4,15N3 from these suppliers is presented in the table below for easy comparison.



Supplier	Catalog Number	CAS Number	Molecular Weight	Isotopic Purity	Chemical Formula
Sigma- Aldrich	Not explicitly provided	1173019-16- 3	203.11	≥98 atom %	¹³ C ₄ C ₃ H ₈ ¹⁵ N ₃ NO ₃
Santa Cruz Biotechnolog y	sc-218493	1173019-16- 3	203.11	Not specified	(¹³ С) ₄ С ₃ Н ₈ (¹⁵ N) ₃ NО ₃
MedChemEx press	HY- W014993S	Not explicitly provided	Not specified	Not specified	Not specified

Physicochemical Properties

1,3-Dimethyluric acid is a metabolite of theophylline and caffeine.[1] The isotopically labeled version, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, shares the same chemical structure and properties as its unlabeled counterpart but has a higher mass due to the incorporation of four ¹³C atoms and three ¹⁵N atoms. This mass difference is the key to its utility in mass spectrometry-based analytical methods.

Application in Experimental Protocols: Use as an Internal Standard

The primary application of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[2][3] An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a known concentration.[4] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.

General Experimental Protocol for LC-MS Analysis using a Stable Isotope-Labeled Internal Standard:

The following is a generalized protocol for the use of 1,3-Dimethyluric acid- 13 C₄, 15 N₃ as an internal standard for the quantification of unlabeled 1,3-Dimethyluric acid or its parent



compounds (e.g., theophylline) in biological matrices.

- 1. Preparation of Stock Solutions:
- Prepare a stock solution of the analytical standard (e.g., theophylline or 1,3-Dimethyluric acid) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- Prepare a stock solution of the internal standard, 1,3-Dimethyluric acid-13C4,15N3, in the same solvent at a concentration of 1 mg/mL.
- 2. Preparation of Calibration Standards and Quality Control Samples:
- Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analytical standard.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Add a fixed amount of the internal standard stock solution to all calibration standards and QC samples to achieve a final concentration that provides a robust signal in the mass spectrometer.
- 3. Sample Preparation (Protein Precipitation a common technique):
- To a 100 μL aliquot of the biological sample (or calibration standard/QC), add 300 μL of cold acetonitrile containing the internal standard, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable mobile phase for LC-MS analysis.
- 4. LC-MS Analysis:



- Liquid Chromatography (LC): A reverse-phase HPLC method can be employed for the separation of xanthines.[5]
 - Column: A C18 column is typically used.
 - Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
 - Flow Rate: A typical flow rate is 0.3 0.5 mL/min.
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in positive mode is commonly used for xanthines.
 - Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification.
 This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

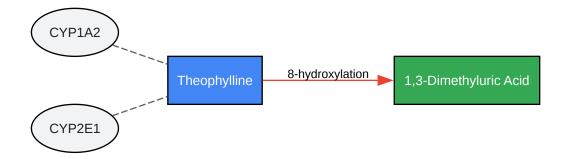
5. Data Analysis:

- Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

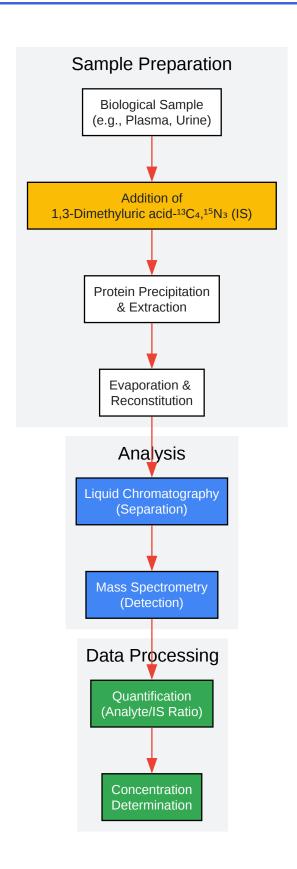
Metabolic Pathway of Theophylline

1,3-Dimethyluric acid is a major metabolite of theophylline, a drug commonly used in the treatment of respiratory diseases. The metabolic conversion is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2E1 in the liver.[6] Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies.









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- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12057704#commercial-suppliers-of-1-3-dimethyluric-acid-13c₄-15n₃]

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